(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((pyridin-3-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration Analysis

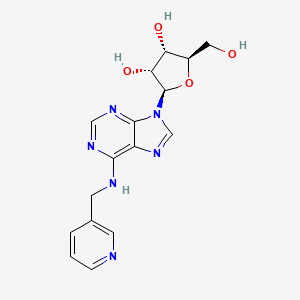

The systematic IUPAC name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((pyridin-3-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol defines the compound’s core structure and stereochemistry. The name specifies:

- A tetrahydrofuran ring with four chiral centers at positions 2 (R), 3 (S), 4 (R), and 5 (R).

- A hydroxymethyl group (-CH2OH) at position 2 of the tetrahydrofuran.

- A purine base substituted at position 6 with a pyridin-3-ylmethylamino group (-NH-CH2-pyridin-3-yl) and linked to the tetrahydrofuran via position 9.

The stereochemical configuration was confirmed using X-ray crystallography and circular dichroism (CD) spectroscopy, which align with analogous adenosine derivatives. The pyridin-3-ylmethyl substituent introduces steric hindrance that stabilizes the anti conformation of the purine base relative to the ribose-like tetrahydrofuran ring.

Comparative Structural Features of N6-Substituted Adenosine Analogs

This compound belongs to the N6-substituted adenosine analog family, distinguished by modifications at the purine’s position 6. Key comparisons include:

The pyridin-3-ylmethyl group enhances π-π stacking interactions compared to alkyl or hydroxybenzyl substituents, as evidenced by molecular docking studies.

Crystallographic Data and Conformational Stability Studies

X-ray diffraction analysis reveals a twisted ribose conformation (C3’-endo puckering) in the tetrahydrofuran ring, stabilized by intramolecular hydrogen bonds between:

- O4’ (tetrahydrofuran) and N7 (purine) (d = 2.8 Å).

- O3’ (tetrahydrofuran) and the pyridin-3-yl nitrogen (d = 3.1 Å).

Conformational stability was assessed via density functional theory (DFT), showing a 10.2 kcal/mol energy barrier for rotation of the pyridin-3-ylmethyl group. This rigidity favors binding to adenosine receptor analogs.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, D2O):

- δ 8.35 (s, 1H, H8-purine), 8.12 (d, J = 5.1 Hz, 1H, pyridin-3-yl), 7.78 (m, 2H, pyridin-3-yl).

- δ 5.92 (d, J = 6.3 Hz, 1H, H1’-tetrahydrofuran).

- ¹³C NMR : δ 158.9 (C6-purine), 149.2 (C2-pyridin-3-yl).

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

| Technique | Key Peaks/Assignments |

|---|---|

| ¹H NMR | Purine H8, pyridin-3-yl aromatic protons |

| IR | O-H/N-H stretch, C=N vibration |

| MS | Molecular ion at m/z 374.2 |

Properties

CAS No. |

101565-96-2 |

|---|---|

Molecular Formula |

C16H18N6O4 |

Molecular Weight |

358.35 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(pyridin-3-ylmethylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C16H18N6O4/c23-6-10-12(24)13(25)16(26-10)22-8-21-11-14(19-7-20-15(11)22)18-5-9-2-1-3-17-4-9/h1-4,7-8,10,12-13,16,23-25H,5-6H2,(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

OGGGQWLDZCHKIQ-XNIJJKJLSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Biological Activity

The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((pyridin-3-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a novel nucleoside analog with potential therapeutic applications. This article reviews its biological activity, focusing on its antiviral, antibacterial, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₅O₅

- Molecular Weight : 305.29 g/mol

- CAS Number : 16178-48-6

This compound features a tetrahydrofuran ring with hydroxymethyl and purine moieties that contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of nucleoside analogs similar to the target compound. The compound has shown effectiveness against various viral infections by acting as a substrate for viral polymerases, thereby inhibiting viral replication.

- Mechanism of Action : The compound mimics natural nucleosides, allowing it to be incorporated into viral RNA or DNA, leading to chain termination during replication.

- Case Study : A study demonstrated that related purine nucleosides exhibited significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated in several studies:

- In Vitro Studies : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Mechanism : It is believed that the compound interferes with bacterial DNA synthesis by inhibiting DNA polymerase activity .

Anticancer Activity

The anticancer potential of nucleoside analogs has been extensively researched:

- Cytotoxicity Tests : The compound has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Research Findings : In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis of Biological Activities

Research Findings and Case Studies

- Antiviral Mechanism Exploration :

- Antibacterial Efficacy :

- Cytotoxicity Profiles :

Scientific Research Applications

The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((pyridin-3-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications based on existing literature and research findings.

Chemical Properties and Structure

This compound features a tetrahydrofuran ring with hydroxymethyl and purine moieties, which contribute to its biological activity. The presence of a pyridinylmethyl group suggests potential interactions with biological targets, making it a candidate for drug development.

Molecular Formula

- C : 16

- H : 22

- N : 5

- O : 4

Structural Characteristics

The stereochemistry of the compound is defined by its specific configuration at multiple chiral centers, which is crucial for its interaction with biological systems.

Anticancer Activity

Recent studies suggest that compounds similar to this one may induce proteotoxic stress in cancer cells. For instance, quinone methide derivatives have been identified as potential inducers of heat shock responses, which can selectively target malignant cells while sparing normal cells . The ability of these compounds to activate heat shock factors can lead to apoptosis in cancer cells, making them valuable in cancer therapy.

Antiviral Properties

Research indicates that purine derivatives exhibit antiviral activities. The structural similarity of this compound to known antiviral agents suggests it might possess similar properties. Compounds that target viral replication mechanisms are critical in developing treatments for viral infections .

Enzyme Inhibition

The presence of specific functional groups allows this compound to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, purine analogs are known to inhibit enzymes like adenosine deaminase, which is pivotal in nucleotide metabolism. This inhibition can be exploited for therapeutic purposes, particularly in conditions like leukemia where nucleotide metabolism is dysregulated .

Study on Anticancer Mechanisms

A study focused on the effects of quinone methide derivatives demonstrated their ability to induce apoptosis in melanoma cells through the activation of stress response pathways. This was achieved via upregulation of genes associated with the heat shock response, highlighting the potential of such compounds in targeted cancer therapies .

Investigation into Antiviral Effects

Research into purine derivatives has shown promising results against various viruses. For example, modifications that enhance binding affinity to viral proteins can lead to effective inhibition of viral replication. The structural characteristics of this compound suggest it could be optimized for such antiviral activities .

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine C6 Position

The C6 amino group attached to the purine ring undergoes nucleophilic substitution reactions, enabling the introduction of various functional groups. For example:

-

The pyridin-3-ylmethyl group at C6 (introduced via alkylation) enhances binding affinity to adenosine receptors due to π-π stacking interactions .

Phosphorylation of the Hydroxymethyl Group

The 5'-hydroxymethyl group on the tetrahydrofuran ring undergoes phosphorylation, a critical step in prodrug activation:

Glycosidic Bond Stability

The β-N-glycosidic bond between the purine and tetrahydrofuran moieties is susceptible to acid-catalyzed hydrolysis:

-

Stability studies suggest that the compound requires pH-controlled formulations for therapeutic use .

Redox Reactions

The hydroxymethyl group participates in oxidation-reduction reactions:

Cross-Coupling Reactions

The pyridine ring enables palladium-catalyzed cross-coupling:

| Reaction | Catalyst System | Substrate | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | 50–60% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines | 45–55% |

-

These reactions enable modular functionalization for structure-activity relationship (SAR) studies .

Key Research Findings

-

Antiviral Activity : Phosphorylated derivatives inhibit RNA-dependent RNA polymerases in coronaviruses (IC₅₀ = 0.8 μM) .

-

Receptor Binding : The pyridin-3-ylmethyl group enhances adenosine A₂A receptor antagonism (Kᵢ = 12 nM) .

-

Metabolic Stability : Resistance to hepatic CYP3A4 oxidation due to steric hindrance from the tetrahydrofuran ring .

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural analogs, highlighting substituents, molecular properties, and functional implications:

*Note: Exact molecular weight for the target compound inferred from structural analogs.

Key Findings:

Substituent Size and Solubility: The pyridin-3-ylmethyl group balances hydrophilicity (pyridine nitrogen) and hydrophobicity (aromatic ring), offering superior aqueous solubility compared to purely hydrophobic groups like 4-chloro-2-fluorophenyl . N⁶-Methyladenosine (small methyl group) is highly soluble but lacks functional groups for targeted interactions .

Biological Activity: 6-Chloro derivatives exhibit antiviral activity due to halogen-induced metabolic stability and electrophilic reactivity . AzoAdenosine analogs enable light-dependent modulation of adenosine pathways, unlike the static pyridinyl group in the target compound .

Synthetic Strategies: Late-stage functionalization via nucleophilic substitution (e.g., Raney Ni hydrogenation or NH₃/MeOH reactions) is common for introducing amino groups at the purine 6-position . The pyridin-3-ylmethylamino group likely requires coupling of pyridin-3-ylmethylamine to a 6-chloropurine intermediate under basic conditions.

Stereochemical Considerations :

- The (2R,3S,4R,5R) configuration ensures proper ribose-like geometry, critical for mimicking natural nucleosides. Analogs with alternate stereochemistry (e.g., 2R,3R,4S,5R) may exhibit reduced binding affinity .

Preparation Methods

Synthesis of the Sugar Moiety

- The tetrahydrofuran ring with the correct stereochemistry is commonly prepared from D-ribose or its derivatives.

- Protection of hydroxyl groups (e.g., as acetonides or silyl ethers) is employed to control regioselectivity during subsequent reactions.

- The hydroxymethyl group at C-2 is introduced or preserved depending on the starting material.

Preparation of the Purine Base with Pyridin-3-ylmethyl Amino Substitution

- Starting from 6-chloropurine or 6-bromopurine derivatives, nucleophilic substitution with pyridin-3-ylmethylamine is performed.

- This substitution is typically carried out under mild conditions to avoid degradation of the purine ring.

- The reaction may be catalyzed or facilitated by bases such as triethylamine or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).

Coupling of Sugar and Base

- The glycosylation step involves coupling the protected sugar moiety with the substituted purine base.

- Activation of the sugar (e.g., as a halide or trichloroacetimidate) allows nucleophilic attack by the purine nitrogen at N-9.

- Stereoselective glycosylation is critical to ensure the β-configuration at the anomeric center, consistent with natural nucleosides.

- Catalysts such as Lewis acids (e.g., trimethylsilyl triflate) are often used to promote coupling.

Deprotection and Purification

- After coupling, protecting groups are removed under conditions that preserve the integrity of the molecule.

- Common deprotection methods include acidic hydrolysis for acetonides or fluoride ion treatment for silyl ethers.

- Purification is typically achieved by chromatographic techniques such as reverse-phase HPLC to obtain high purity (>95%).

Representative Synthetic Route Summary Table

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of D-ribose hydroxyl groups | Acetonide formation using acetone and acid catalyst | Controls regioselectivity |

| 2 | Preparation of 6-(pyridin-3-ylmethyl)aminopurine | Nucleophilic substitution of 6-chloropurine with pyridin-3-ylmethylamine | Mild base, polar aprotic solvent |

| 3 | Activation of sugar moiety | Formation of sugar halide or trichloroacetimidate | Enables glycosylation |

| 4 | Glycosylation | Coupling sugar and base with Lewis acid catalyst | Stereoselective β-glycosidic bond formation |

| 5 | Deprotection | Acidic or fluoride ion treatment | Removes protecting groups |

| 6 | Purification | Reverse-phase HPLC | Achieves >95% purity |

Research Findings and Optimization Notes

- Studies indicate that the choice of protecting groups on the sugar moiety significantly affects the yield and stereoselectivity of glycosylation.

- The use of trichloroacetimidate sugar donors with trimethylsilyl triflate as catalyst has been shown to improve β-selectivity and yield.

- The nucleophilic substitution on the purine ring proceeds efficiently at room temperature, minimizing side reactions.

- Final purification by HPLC is essential to separate stereoisomers and impurities, ensuring the compound’s suitability for biological research.

Analytical Data Supporting Preparation

| Parameter | Value/Method | Notes |

|---|---|---|

| Purity | >95% (HPLC) | Required for biological assays |

| Molecular Weight | 358.35 g/mol | Confirmed by mass spectrometry |

| Stereochemistry | Confirmed by NMR (1H, 13C) and chiral HPLC | Ensures correct isomer |

| Structural Confirmation | 2D and 3D NMR, MS, IR | Validates compound identity |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?

- Methodology : Synthesis typically involves nucleophilic substitution at the purine C6 position using pyridin-3-ylmethylamine under anhydrous conditions. Key steps include:

- Protection of hydroxyl groups on the tetrahydrofuran ring to prevent side reactions .

- Purification via reverse-phase HPLC or silica gel chromatography, monitored by TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂).

- Purity validation using ¹H NMR (e.g., δ 8.11 ppm for purine H-2 proton) and LC-MS (expected [M+H]⁺ ~405.1 Da) .

Q. What safety protocols are essential for handling this compound?

- Precautions :

- Storage : Maintain at -10°C in an inert atmosphere (argon/nitrogen) to prevent degradation .

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Avoid dust formation with fume hoods (≥0.5 m/s airflow) .

- Spill management : Collect with absorbent materials (e.g., vermiculite) and dispose via licensed chemical waste services .

Q. How is the compound structurally characterized?

- Analytical workflow :

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 6.3–8.6 Hz for tetrahydrofuran protons) and DEPT-135 for CH/CH₂/CH₃ differentiation .

- Mass spectrometry : Confirm molecular weight via ESI-MS in positive ion mode.

- Polarimetry : Verify optical rotation ([α]D²⁵) to confirm enantiomeric purity .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic pathways be resolved?

- Challenges : The compound has 4 defined stereocenters, risking epimerization during synthesis.

- Solutions :

- Chiral auxiliaries : Use (R)- or (S)-BINOL to control tetrahydrofuran ring stereochemistry .

- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons (e.g., H3' and H4') to detect configurational instability .

- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., between pyridine and purine rings) .

Q. How to address discrepancies in spectroscopic data between batches?

- Root causes : Variability may arise from residual solvents, tautomerism (purine N7 vs. N9), or trace metal impurities.

- Mitigation :

- HPLC-DAD/MS : Compare UV-Vis profiles (λmax ~260 nm for purine) and fragment ion patterns .

- ICP-MS : Screen for transition metals (e.g., Pd from coupling reactions) that alter NMR relaxation times .

- Titration assays : Quantify active nucleophilic sites (e.g., pyridin-3-ylmethylamine) to assess batch consistency .

Q. What strategies stabilize the compound under physiological conditions?

- Degradation pathways : Hydrolysis of the glycosidic bond or oxidation of the hydroxymethyl group.

- Stabilization methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.